molecular formula C15H11ClN2O4S B13212262 2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one

2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one

Cat. No.: B13212262
M. Wt: 350.8 g/mol
InChI Key: OLCACRDTABGEJY-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one is a chemical compound with the molecular formula C15H11ClN2O4S and a molecular weight of 350.78 g/mol . It belongs to the class of phenothiazine derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one involves several steps. One common method includes the reaction of 3-methoxy-7-nitro-10H-phenothiazine with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes and ultimately exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one can be compared with other phenothiazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H11ClN2O4S

Molecular Weight

350.8 g/mol

IUPAC Name

2-chloro-1-(3-methoxy-7-nitrophenothiazin-10-yl)ethanone

InChI

InChI=1S/C15H11ClN2O4S/c1-22-10-3-5-12-14(7-10)23-13-6-9(18(20)21)2-4-11(13)17(12)15(19)8-16/h2-7H,8H2,1H3

InChI Key

OLCACRDTABGEJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCl

Origin of Product

United States

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